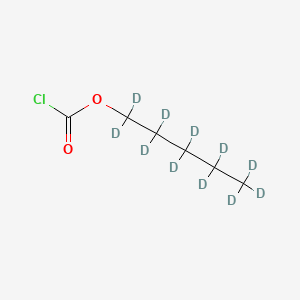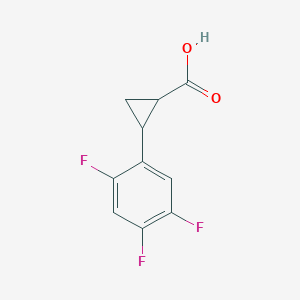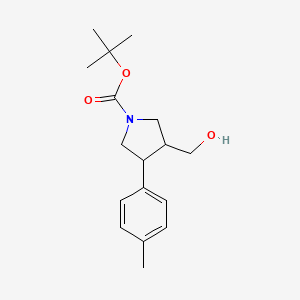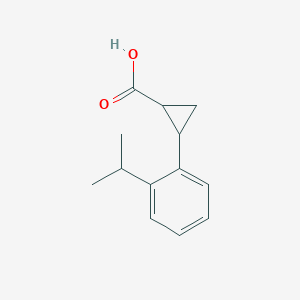
n-Pentyl-d11 chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Pentyl-d11 chloroformate is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of n-pentyl chloroformate, where the hydrogen atoms are replaced with deuterium (d11), making it useful in studies involving mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl-d11 chloroformate typically involves the reaction of n-pentanol-d11 with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-Pentyl-d11 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form n-pentanol-d11 and carbon dioxide.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Catalysts: Acid or base catalysts can be used to facilitate reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Esters: When reacted with alcohols.
n-Pentanol-d11: Upon hydrolysis
Applications De Recherche Scientifique
n-Pentyl-d11 chloroformate is widely used in scientific research, including:
Analytical Chemistry: As a derivatizing agent in mass spectrometry.
Biological Studies: To trace metabolic pathways.
Pharmaceutical Research: In the synthesis of labeled compounds for drug development.
Industrial Applications: As a reagent in the synthesis of various chemicals
Mécanisme D'action
The mechanism of action of n-Pentyl-d11 chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, providing insights into molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Pentyl chloroformate: The non-deuterated version.
n-Butyl-d11 chloroformate: A similar compound with a shorter carbon chain.
n-Hexyl-d11 chloroformate: A similar compound with a longer carbon chain.
Uniqueness
n-Pentyl-d11 chloroformate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its specific isotopic composition makes it particularly valuable in research applications where precise tracking and quantification are required .
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
SMILES canonique |
CCCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)

![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)




![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)

